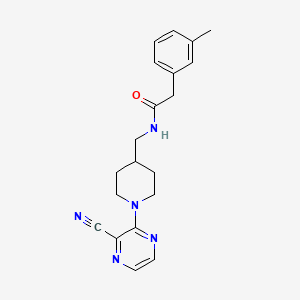

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Beschreibung

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a piperidine-based acetamide derivative characterized by a cyanopyrazine moiety attached to the piperidinyl ring and an m-tolyl (meta-methylphenyl) group on the acetamide backbone. The cyanopyrazine substituent may enhance binding affinity through π-π interactions or hydrogen bonding, while the m-tolyl group could influence lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-15-3-2-4-17(11-15)12-19(26)24-14-16-5-9-25(10-6-16)20-18(13-21)22-7-8-23-20/h2-4,7-8,11,16H,5-6,9-10,12,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQRPDUBLHJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazine ring: Starting from a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.

Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination reactions.

Attachment of the tolyl group: The tolyl group can be attached through Friedel-Crafts acylation or alkylation reactions.

Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazine or tolyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Structural Variations: The target compound’s cyanopyrazine group distinguishes it from sulfonyl-containing analogs (e.g., 6b–6d) and opioid derivatives (e.g., Methoxyacetyl fentanyl). The absence of a sulfonyl group may reduce off-target interactions compared to compounds .

- Biological Activity: Piperidinyl-acetamides with sulfonyl groups () exhibit sEH inhibition, while the target compound’s cyanopyrazine could target kinases or nucleotide-binding proteins due to pyrazine’s role in mimicking purines .

- Regulatory Considerations : Structural parallels to Schedule I opioids () necessitate caution in development to avoid unintended receptor binding .

Pyrimidine/Pyrazine-Containing Acetamides

Table 2: Pyrimidine/Pyrazine Analogs

Key Observations :

- Synthetic Efficiency: The target compound’s cyanopyrazine group may require specialized coupling reagents (e.g., HATU, as in ) compared to simpler thioether or nucleophilic substitution reactions in and .

- Crystallography : highlights the role of substituents (e.g., methylpyridine) in stabilizing molecular conformations, suggesting the m-tolyl group in the target compound could enhance crystallinity .

Biologische Aktivität

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring, a cyanopyrazine moiety, and a tolyl acetamide structure. This unique combination of functional groups suggests a diverse range of interactions with biological targets, which may confer distinct pharmacological profiles.

The mechanism of action involves the compound's ability to interact with specific receptors and enzymes in the body. It is hypothesized that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide may modulate neurotransmitter signaling pathways, particularly through its potential antagonism at muscarinic receptors, especially muscarinic receptor 4 (M4). This interaction could be relevant for treating neurological disorders, as alterations in M4 receptor activity are implicated in various conditions such as Alzheimer's disease and schizophrenia.

In Vitro Studies

Several studies have evaluated the biological activity of compounds structurally similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide:

- Neuroprotective Effects : In vitro assays indicate that compounds with similar structures exhibit inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases. The inhibition of these enzymes suggests potential neuroprotective effects.

- Receptor Antagonism : The compound has shown promising results as an antagonist at muscarinic receptors. This activity could lead to altered neurological signaling pathways, making it a candidate for further studies related to neurological disorders.

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Inhibition | |

| Receptor Interaction | Muscarinic Receptor 4 (M4) | Antagonism | |

| Neuroprotective Effects | Various Neurotransmitters | Modulation |

Synthesis and Structural Modifications

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can involve multiple steps, including microwave-assisted techniques to enhance yields. Researchers are exploring modifications to the structure to optimize its biological activity and selectivity against specific targets.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Optimization : To enhance selectivity and reduce potential side effects.

- Mechanistic Studies : To elucidate the precise molecular pathways involved in its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.